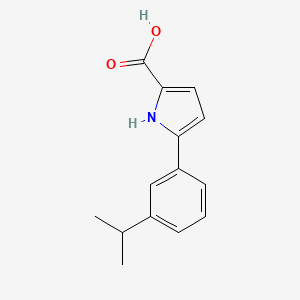

5-(3-Isopropylphenyl)-1H-pyrrole-2-carboxylic acid

Description

5-(3-Isopropylphenyl)-1H-pyrrole-2-carboxylic acid is a pyrrole-derived carboxylic acid featuring a 3-isopropylphenyl substituent at the 5-position of the pyrrole ring. This structural motif places it within a broader class of bioactive pyrrole-carboxylic acid derivatives, which are studied for their diverse pharmacological and chemical properties.

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

5-(3-propan-2-ylphenyl)-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C14H15NO2/c1-9(2)10-4-3-5-11(8-10)12-6-7-13(15-12)14(16)17/h3-9,15H,1-2H3,(H,16,17) |

InChI Key |

FVLXFTUVWUSMKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC(=C1)C2=CC=C(N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Isopropylphenyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Introduction of the Isopropylphenyl Group: The isopropylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where an isopropylbenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the pyrrole derivative is treated with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Isopropylphenyl)-1H-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dicarboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions can be facilitated by reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Pyrrole-2,5-dicarboxylic acid derivatives.

Reduction: Pyrrole-2-carboxaldehyde or pyrrole-2-methanol.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

5-(3-Isopropylphenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Isopropylphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(3-Isopropylphenyl)-1H-pyrrole-2-carboxylic acid with key analogs, focusing on substituent effects, biological activities, and physicochemical properties.

Substituent Effects on Antioxidant Activity

Pyrrole-2-carboxylic acid derivatives with substituted phenyl rings exhibit significant antioxidant activity. For example:

- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one demonstrated 1.5 times higher radical scavenging activity than ascorbic acid in DPPH assays .

- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one showed 1.35 times higher activity than vitamin C .

Comparison Insight : The presence of electron-withdrawing groups (e.g., chloro, hydroxyl) and heterocyclic moieties (e.g., oxadiazole, triazole) enhances antioxidant potency. The 3-isopropylphenyl group in the target compound may confer moderate antioxidant activity due to its electron-donating nature, but specific testing is required to confirm this.

Substituent Effects on Physicochemical Properties

Key Observations :

- Electron-Donating Groups (e.g., isopropyl, dimethylamino): Increase lipophilicity and may improve membrane permeability but could reduce aqueous solubility.

Biological Activity

5-(3-Isopropylphenyl)-1H-pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H15N1O2

- Molecular Weight : 217.27 g/mol

- IUPAC Name : this compound

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including this compound. It has been shown to exhibit significant activity against various bacterial strains.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 3.12 - 12.5 | Staphylococcus aureus, Escherichia coli |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus, Escherichia coli |

These findings suggest that this compound may serve as a lead for developing new antibacterial agents, particularly against Gram-positive bacteria.

The mechanism by which this compound exerts its antibacterial effects is not fully elucidated. However, it is hypothesized that the compound interferes with bacterial cell wall synthesis or disrupts essential metabolic pathways within the bacteria.

Study on Antituberculosis Activity

A notable study evaluated the efficacy of pyrrole derivatives, including those similar to this compound, against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent antituberculosis activity with MIC values below 0.016 µg/mL, demonstrating their potential as therapeutic agents against drug-resistant strains .

Structure-Activity Relationship (SAR) Analysis

Research focusing on the structure-activity relationships of pyrrole derivatives revealed that modifications at specific positions on the pyrrole ring significantly influenced biological activity. For instance, substituents such as electron-withdrawing groups enhanced antibacterial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.